molecular formula C11H9F4NO B2672431 N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide CAS No. 2411257-95-7

N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide

Cat. No.: B2672431
CAS No.: 2411257-95-7
M. Wt: 247.193
InChI Key: MPDXOIOJHFZGCU-UHFFFAOYSA-N
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Description

N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of difluorophenyl and difluoroethyl groups attached to a prop-2-enamide backbone

Properties

IUPAC Name

N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F4NO/c1-2-9(17)16-10(11(14)15)7-5-6(12)3-4-8(7)13/h2-5,10-11H,1H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDXOIOJHFZGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1=C(C=CC(=C1)F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide typically involves the reaction of 2,5-difluorobenzene with 2,2-difluoroethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with acryloyl chloride to yield the final compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The difluorophenyl and difluoroethyl groups contribute to the compound’s binding affinity and specificity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Difluorophenyl)prop-2-enamide
  • N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide
  • (E)-N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]-4-(dimethylamino)but-2-enamide

Uniqueness

N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide is unique due to the presence of both difluorophenyl and difluoroethyl groups, which impart distinct chemical and biological properties

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